molecular formula C24H30N2O4 B12425513 Trimipramine-d3 (maleate)

Trimipramine-d3 (maleate)

Cat. No.: B12425513
M. Wt: 413.5 g/mol
InChI Key: YDGHCKHAXOUQOS-ZNRNECGQSA-N
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Description

Trimipramine-d3 (maleate) is a deuterated form of trimipramine, a tricyclic antidepressant. It is primarily used as an internal standard for the quantification of trimipramine by gas chromatography or liquid chromatography-mass spectrometry. The compound is known for its high purity and stability, making it suitable for various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimipramine-d3 (maleate) involves the incorporation of deuterium atoms into the trimipramine molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumThe final step involves the formation of the maleate salt by reacting the deuterated trimipramine with maleic acid .

Industrial Production Methods

Industrial production of Trimipramine-d3 (maleate) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Trimipramine-d3 (maleate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols .

Scientific Research Applications

Trimipramine-d3 (maleate) is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Trimipramine-d3 (maleate) acts similarly to trimipramine by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. The compound also binds to various receptors, including histamine H1, muscarinic acetylcholine, and adrenergic receptors, which may contribute to its sedative and anxiolytic properties .

Comparison with Similar Compounds

Trimipramine-d3 (maleate) is compared with other tricyclic antidepressants such as:

Trimipramine-d3 (maleate) is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications .

Properties

Molecular Formula

C24H30N2O4

Molecular Weight

413.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine

InChI

InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i2D3;

InChI Key

YDGHCKHAXOUQOS-ZNRNECGQSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)CC(C)CN1C2=CC=CC=C2CCC3=CC=CC=C31.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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